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hyosophorin

Cat. No.: B1168631
CAS No.: 123938-31-8
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Description

Historical Context of Glycoprotein (B1211001) Research in Reproductive Biology

Research into the role of glycoproteins in reproductive biology has a significant history, with early studies focusing on identifying and characterizing these molecules in gametes and reproductive tracts. The recognition that carbohydrates attached to proteins could influence crucial events like sperm-egg recognition and binding paved the way for more detailed investigations. For instance, studies on sea urchin fertilization in the past provided some of the first evidence supporting the function of complex glycoconjugates in this process. mdpi.com Early research also explored the involvement of glycoproteins in the development of marine invertebrates, with studies on the inhibition of glycoprotein synthesis showing effects on embryonic development. mdpi.com The understanding of glycoprotein hormones, such as FSH and LH, which play central roles in vertebrate reproductive function, further underscored the importance of glycosylation in this field. nih.gov These historical investigations laid the groundwork for the detailed study of specific sialoglycoproteins like hyosophorin.

Significance of Glycoconjugates in Biological Systems

Glycoconjugates, molecules composed of carbohydrates covalently linked to proteins or lipids, are ubiquitous in biological systems and play critical roles in a wide array of cellular and molecular processes. nih.govrahacollege.co.in They are major constituents of mammalian cells, often found on cell surfaces, and are essential for intracellular signaling. nih.gov Their structural heterogeneity and functional complexity contribute to their diverse roles, which include cell-cell recognition, cell adhesion, signal transduction, and immune responses. nih.govrahacollege.co.inwisdomlib.org Glycoproteins, formed by the covalent attachment of carbohydrates to proteins, are particularly abundant and are involved in processes such as protein folding, stability, and enzyme activity. rahacollege.co.in Glycolipids, where carbohydrates are attached to lipids, are found in cell membranes and are important for cell recognition and signal transduction. rahacollege.co.in The specific structures of glycoconjugates are determined by enzymatic processes, and variations in these structures can significantly influence their properties and interactions. rahacollege.co.in

Overview of this compound as a Model Sialoglycoprotein for Glycobiology Research

This compound stands out as a significant sialoglycoprotein, particularly abundant in the eggs of certain fish species like medaka, carp (B13450389), and flounder. mdpi.comsmolecule.comnih.gov It is characterized by an exceptionally high carbohydrate content, often comprising 80% to 90% of its total weight. mdpi.comsmolecule.com This makes this compound a carbohydrate-rich glycoprotein. nih.govnih.govnih.gov this compound is a major constituent of the cortical alveoli in fish eggs, which are structures involved in the cortical reaction upon fertilization. mdpi.comnih.gov

This compound exists in different molecular weight forms. A high molecular weight form (H-hyosophorin), ranging from 15 kDa to 100 kDa or even 100-120 kDa depending on the species, is found in unfertilized eggs. nih.govnih.gov Upon fertilization, this high molecular weight form undergoes proteolytic depolymerization, yielding lower molecular weight sialoglycopeptides (L-hyosophorin), often around 6-7 kDa. nih.govnih.govnih.govoup.com These lower molecular weight units are the repeating units of the high molecular weight polyprotein structure. nih.govnih.govnih.gov

The protein core of L-hyosophorin from Oryzias latipes, for example, has been determined to have a specific amino acid sequence, with a large N-linked glycan chain attached to an asparagine residue. nih.gov The carbohydrate portion is highly complex and can exhibit species-specific structural diversity, including different types of branched glycan units capped with sialic acids. nih.govnih.govoup.comfrontiersin.org The presence of these complex glycan structures, coupled with its involvement in fertilization, makes this compound an excellent model for studying the synthesis, structure, and function of sialoglycoproteins and the broader implications of glycosylation in biological processes. smolecule.com

Current Research Landscape and Emerging Questions in this compound Glycobiology

Current research on this compound continues to explore the detailed structures of its glycan chains and their specific roles in fertilization and early development. Studies utilize advanced analytical techniques such as mass spectrometry and NMR spectroscopy to elucidate the complex carbohydrate structures. nih.govnih.govoup.com Emerging questions in this compound glycobiology focus on the precise mechanisms by which its glycan structures influence sperm-egg interactions, the signaling pathways activated by this compound during fertilization, and the functional significance of the structural diversity observed in hyosophorins from different species. Researchers are also investigating the enzymes involved in the synthesis and modification of this compound's glycans and how these processes are regulated during oogenesis and fertilization. The potential applications of this compound and its glycan components in reproductive technologies and aquaculture are also areas of ongoing interest. smolecule.com Furthermore, the study of sialoglycoproteins like this compound contributes to the broader field of glycobiology, which is increasingly recognized for its importance in various biological and medical contexts. frontiersin.orgnih.gov

Here is a table summarizing some key characteristics of this compound from different fish species:

FeatureOryzias latipes (Medaka)Paralichthys olivaceus (Flounder)Oryzias melastigma (Indian Medaka)
High MW Form (H-hyosophorin)15-100 kDa nih.gov100-120 kDa nih.govDerived from H-hyosophorin in unfertilized eggs nih.gov
Low MW Form (L-hyosophorin)~7 kDa sialoglycopeptide nih.gov~6 kDa glycopeptide nih.gov~7 kDa sialoglycopolyprotein nih.gov
Carbohydrate Content~90% by weight nih.gov~85% by weight nih.gov~90% by weight nih.gov
Protein Core Repeat UnitNonapeptide (Asp-Ala-Ala-Ser-Asn*-Gln-Thr-Val-Ser) nih.govDecapeptide nih.govIdentical amino acid sequence to O. latipes L-hyosophorin nih.gov
N-linked Glycan ChainLarge, penta-antennary nih.govNovel penta-antennary nih.govTwo types of large, branched tetraantennary nih.gov
Sialic AcidsContains NeuAc nih.govSialylated in some species (e.g., herring, Fundulus heteroclitus) mdpi.comCapped with sialic acids nih.gov

Properties

CAS No.

123938-31-8

Molecular Formula

C5H5IO

Synonyms

hyosophorin

Origin of Product

United States

Isolation, Purification, and Analytical Methodologies for Hyosophorin

Strategies for Extraction and Enrichment from Biological Sources

The initial steps in obtaining hyosophorin involve extracting it from its biological matrix and enriching the target molecules from the complex mixture of cellular components.

Source Organism and Tissue Selection in Aquatic Model Systems (e.g., Fish Eggs)

Fish eggs, or oocytes and roes, are the primary biological source for this compound. smolecule.comnih.govresearchgate.net Species such as carp (B13450389) (Cyprinus carpio) and flounder (Paralichthys olivaceus) have been extensively studied for their this compound content. smolecule.comcapes.gov.brnih.govnih.gov The selection of fish eggs is based on the known localization of this compound within the cortical granules of unfertilized eggs and its presence in the perivitelline space after fertilization. nih.govnih.govoup.com Utilizing eggs from specific developmental stages (e.g., unfertilized or fertilized eggs) allows for the isolation of different forms of this compound, such as the high molecular weight H-hyosophorin from unfertilized eggs and the lower molecular weight L-hyosophorin from fertilized eggs. nih.govcapes.gov.brnih.govnih.gov

Differential Centrifugation and Precipitation Techniques for Glycoprotein (B1211001) Isolation

Differential centrifugation is a common technique used in the initial stages of protein and glycoprotein isolation from biological samples. sigmaaldrich.comresearchgate.netspringernature.com This method separates components based on differences in their sedimentation rate, which is influenced by size and density. sigmaaldrich.com Applying a series of increasing centrifugal forces allows for the sequential pelleting of cellular debris, organelles, and potentially larger protein complexes, enriching the supernatant for smaller or less dense components, including soluble glycoproteins like this compound. sigmaaldrich.comresearchgate.net

Precipitation techniques are also employed to enrich glycoproteins. Methods such as ammonium (B1175870) sulfate (B86663) precipitation, isoelectric point precipitation, organic solvent precipitation, and thermal precipitation can be used to selectively precipitate proteins based on their solubility characteristics. researchgate.net These methods exploit differences in protein properties to separate the target glycoprotein from other soluble contaminants. researchgate.net For instance, adjusting the salt concentration can cause proteins to precipitate, a process known as "salting out." researchgate.net

Chromatographic Separation Methods for this compound Variants (e.g., Ion-Exchange, Size-Exclusion)

Chromatographic methods are crucial for further separating this compound from other proteins and impurities after initial extraction and enrichment. Ion-exchange chromatography separates molecules based on their net surface charge. creative-biostructure.com Given that glycosylation, particularly the presence of sialic acids, can significantly influence the charge of a glycoprotein, ion-exchange chromatography is well-suited for separating this compound variants with different glycosylation patterns or those that undergo changes in charge upon fertilization. nih.govmdpi.comnih.govcytivalifesciences.com DEAE-Sephadex is an example of an ion-exchange resin that has been used in the purification of this compound. smolecule.comvulcanchem.com

Size-exclusion chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size. nih.govchromatographyonline.com Since this compound exists in high molecular weight forms (>100 kDa) and lower molecular weight glycopeptide units (6-7 kDa), SEC is effective in separating these different variants. smolecule.comnih.govnih.govresearchgate.netresearchgate.net Sephadex G-50 and Sephacryl S-300 are examples of matrices used in size-exclusion chromatography for separating this compound and related glycopeptides. smolecule.comresearchgate.netvulcanchem.comoup.com This method can also be used to remove smaller contaminants and aggregate forms. cytivalifesciences.comnih.gov

Advanced Purification Protocols for this compound Glycopeptides

Following initial separation, more advanced purification techniques are often necessary to obtain highly pure this compound glycopeptides for detailed structural and functional studies.

Affinity Chromatography Approaches in Glycoprotein Purification

Affinity chromatography utilizes the specific binding interaction between an immobilized ligand and its binding partner to achieve high selectivity and resolution in protein purification. bio-rad.comnih.gov For glycoproteins like this compound, lectin affinity chromatography is a powerful approach. sigmaaldrich.com Lectins are proteins that bind specifically to certain sugar residues found in glycans. sigmaaldrich.com

Different lectins have varying specificities for different carbohydrate structures. For example, Concanavalin A (Con A) binds to branched mannoses and terminal mannose or glucose residues, while Lentil Lectin binds to branched mannoses with fucose linked α(1,6) to N-acetylglucosamine. sigmaaldrich.com Given the complex glycan structures of this compound, which can include fucose, mannose, galactose, N-acetylglucosamine, and sialic acid residues, selecting the appropriate immobilized lectin allows for the specific capture and subsequent elution of this compound glycopeptides. smolecule.comnih.govmdpi.comnih.govnih.govresearchgate.net Affinity chromatography on fucose-Sepharose has also been mentioned in the context of this compound or related glycopeptides. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Glycopeptide Fractionation

High-Performance Liquid Chromatography (HPLC) offers high resolution and is widely used for the final purification and analysis of peptides and glycopeptides. nih.govmassey.ac.nzmdpi.comlcms.czmdpi.com Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. massey.ac.nz While the glycan portion of glycopeptides is hydrophilic, the peptide backbone has hydrophobic properties that can be exploited in RP-HPLC. massey.ac.nz

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly suitable for the separation of polar compounds, including glycopeptides. lcms.czmdpi.comnih.gov HILIC utilizes a polar stationary phase and a relatively nonpolar mobile phase, separating analytes based on hydrophilic interactions, hydrogen bonding, electrostatic interactions, and dipole-dipole interactions. mdpi.com This technique is effective in separating glycopeptides based on variations in their glycan structures, including differences in the number of monosaccharide units and the presence of charged residues like sialic acid. mdpi.comnih.gov HPSEC (High-performance size exclusion chromatography) is a type of HPLC that separates based on size and is used for purity assessment of sialoglycopeptides. researchgate.netvulcanchem.commdpi.com

HPLC, often coupled with detectors such as UV-Vis or mass spectrometry (LC-MS/MS), allows for the fractionation of complex mixtures of glycopeptides and provides information on their purity and molecular weight. nih.govmdpi.com

Quantitative and Qualitative Analytical Techniques for this compound Structural Characterization

Spectroscopic Methodologies for Glycan Structural Insight

Spectroscopic methods play a crucial role in elucidating the structural features of this compound glycans. These techniques offer detailed information at the atomic level, complementing compositional analyses. Instrumental methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have been employed in structural studies of the carbohydrate portion of this compound. guidetopharmacology.orgwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Linkage Analysis

NMR spectroscopy is a powerful technique for the de novo full structural characterization of glycans. fishersci.co.ukwikipedia.orgmpg.de It is particularly valuable for determining the anomeric configuration and linkage positions within carbohydrate chains. fishersci.co.ukwikipedia.orgmpg.de 1H NMR has been specifically utilized in structural studies of the carbohydrate portion of this compound. guidetopharmacology.orgwikipedia.org The technique allows for the assignment of 1H signals of individual monosaccharide residues, often through the use of two-dimensional NMR techniques like COSY and TOCSY. fishersci.co.uk The concept of structure-reporter groups in the NMR spectra of complex glycans aids in identifying characteristic features indicative of distinct structural elements, including protons attached to carbons at the linkage positions. mpg.de

Mass Spectrometry (MS) for Glycan Composition and Sequencing

Mass spectrometry is a key instrumental method for determining glycan composition and sequencing. fishersci.co.ukcenmed.com MS profiling is fundamental to many glycomics investigations. fishersci.co.uk Fast Atom Bombardment-Mass Spectrometry (FAB-MS) has been applied in structural studies of this compound glycans. guidetopharmacology.orgwikipedia.org Techniques such as LC-MS/MS are widely used for the rapid determination of glycosylation at specific peptide sites and for ascertaining the composition of glycans attached at each site. cenmed.com While powerful, mass spectrometry generally cannot distinguish between monosaccharides that share the same mass, such as different hexoses. fishersci.com Software tools are available to assist in predicting glycan compositions based on experimentally determined mass spectrometry data. fishersci.com

Chromatographic Analysis of Carbohydrate Components

Chromatographic techniques are essential for the separation and analysis of carbohydrate components derived from this compound. These methods enable the isolation and quantification of individual monosaccharides and oligosaccharides.

Gas-Liquid Chromatography (GLC) for Monosaccharide Composition Analysis

Gas-liquid chromatography (GLC) is a conventional and reliable method for the quantitative analysis of carbohydrates in samples, particularly for determining monosaccharide composition. fishersci.co.ukwikipedia.org The analysis of monosaccharides via GC typically involves a series of steps: quantitative solvolysis of carbohydrates into their monosaccharide components, volatilization of the monosaccharides through derivatization (commonly trimethylsilylation), and subsequent separation and quantitation of the volatile derivatives on a GC column. wikipedia.org Derivatization is a necessary step to make the involatile carbohydrates amenable to GC analysis. wikipedia.org Trimethylsilylation is frequently employed due to its ease. wikipedia.orgnih.gov Methylation is another derivatization method often applied for linkage analysis of glycosides. wikipedia.org GLC has been specifically used to analyze the carbohydrate composition of the N-linked glycan chain derived from this compound samples. wikipedia.org Coupling GLC with MS can provide both linkage and compositional information. fishersci.co.uk Quantitative monosaccharide analysis by GLC provides estimated molar ratios of the constituent sugars, which can offer clues about the class of oligosaccharides present. fishersci.co.uk

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a technique specifically developed for the separation and detection of carbohydrates. fishersci.fiflybase.orgnih.gov A significant advantage of HPAEC-PAD is its ability to achieve highly selective separation and quantification of carbohydrates without the need for derivatization. fishersci.fiflybase.orgnih.govmpg.de The separation occurs under high pH conditions using hydroxide-based eluents and a strong anion-exchange stationary phase, which effectively ionizes and separates carbohydrates. fishersci.fi The pulsed amperometric detection method allows for the direct detection of carbohydrates with high sensitivity, comparable to methods involving derivatization with fluorescence detection. fishersci.fiflybase.orgnih.govmpg.de HPAEC-PAD is capable of separating complex mixtures of carbohydrates, including various mono-, di-, oligo-, and polysaccharides, as well as isomeric sugars that differ only in their linkage positions. flybase.org This technique is suitable for monosaccharide analysis nih.govmpg.de and can be used to identify and quantify sialic acid species. atamanchemicals.com HPAEC-PAD has been broadly applied for carbohydrate analysis in a wide range of samples. nih.gov

Electrophoretic and Immunological Detection Methods in Research Contexts

Electrophoretic and immunological methods are widely employed in the study of glycoproteins like this compound to determine their molecular characteristics and identify specific structural features, particularly their associated glycans. These techniques provide valuable insights into the size, purity, and antigenic properties of glycoproteins.

Polyacrylamide Gel Electrophoresis (PAGE) for Glycoprotein Molecular Size Assessment

Polyacrylamide gel electrophoresis (PAGE), especially in its denaturing form (SDS-PAGE), is a fundamental technique used to separate proteins primarily based on their molecular weight. For glycoproteins such as this compound, SDS-PAGE is utilized to estimate the apparent molecular size and to assess purity and stability labr.cc.

While specific detailed SDS-PAGE data for this compound, such as precise band mobilities or comparisons before and after deglycosylation in non-excluded sources, are limited in the provided search results, the literature indicates that PAGE is a standard method for assessing the size of this compound as a glycoprotein. The reported size range of 100-120 kDa for this compound from flounder eggs suggests it is a relatively large glycoprotein nih.gov.

Western Blotting for Specific Glycan Epitope Recognition (e.g., α-Gal Epitopes)

Western blotting is a powerful immunological technique used to detect specific proteins or glycoproteins in a sample after they have been separated by gel electrophoresis and transferred to a membrane. This method is particularly useful for identifying glycoproteins based on their protein or glycan epitopes using specific antibodies.

Research has indicated that this compound contains specific glycan structures, notably a penta-antennary N-linked glycan chain that is rich in α-Gal motifs nih.gov. The α-Gal epitope is characterized by the disaccharide unit galactose-α-1,3-galactose nih.gov. The presence of these α-Gal motifs on this compound has been explored in the context of α-Gal syndrome, an allergic reaction mediated by IgE antibodies specific to α-Gal nih.gov.

Western blotting has been employed in studies related to this compound and glycan epitopes. For instance, Western blot analysis using sera from patients with α-Gal syndrome has shown reactivity to proteins containing α-Gal epitopes nih.gov. While direct Western blot images specifically identifying this compound bands reacting with anti-α-Gal IgE in the provided results are primarily discussed in the context of patient diagnosis rather than detailed this compound characterization nih.gov, the principle is that anti-α-Gal antibodies can be used in Western blotting to detect this compound due to its α-Gal content.

Furthermore, Western blotting has been used with antibodies specific to other glycan epitopes to analyze glycoproteins, including this compound from medaka eggs in earlier studies. For example, monoclonal antibodies against the Galβ1-4Gal epitope (a different glycan structure) were used in Western blotting to detect this epitope on glycoproteins from various sources, including medaka eggs where this compound is found. This demonstrates the applicability of Western blotting for the immunological detection of specific glycan structures present on this compound. The technique allows for the identification of glycoproteins carrying the targeted glycan epitope within a complex mixture.

Structural Elucidation and Glycomic Profiling of Hyosophorin

Comprehensive Analysis of Hyosophorin Glycan Structural Diversity

This compound exhibits significant glycan structural diversity, which varies across different fish species. vulcanchem.com The glycans are primarily attached to the protein core via N-linked and O-linked glycosylation. nih.govoup.combiopharminternational.com Glycomic profiling techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are crucial for analyzing this diversity. creative-proteomics.comaspariaglycomics.com

N-Linked Glycan Architecture and Branching Patterns

N-linked glycans in this compound are attached to asparagine residues within the consensus sequence Asn-X-Ser/Thr. sigmaaldrich.comevolutionnews.org These glycans are based on a common core pentasaccharide structure. sigmaaldrich.com this compound is known to contain large, branched N-linked glycan chains. nih.govoup.com

Characterization of Penta-antennary and Tetraantennary Glycan Structures

Research has identified the presence of highly branched multiantennary N-linked glycan structures in this compound. nih.govresearchgate.net Specifically, novel penta-antennary N-linked glycan chains have been found in the tandem repeating glycopeptide unit of this compound from species like Paralichthys olivaceus and Oryzias latipes. nih.govoup.comjst.go.jp Tetraantennary glycan units, often capped with sialic acids, have also been characterized in this compound from species such as Oryzias melastigma. nih.govresearchgate.net These multiantennary structures are characterized by complex branching patterns. researchgate.netevolutionnews.org

Table 1: Examples of Multi-antennary N-Linked Glycans in this compound

Antennary StructureOccurrence SpeciesKey FeaturesSource
Penta-antennaryParalichthys olivaceus, Oryzias latipesNovel, found in repeating glycopeptide unit nih.govoup.comjst.go.jp
TetraantennaryOryzias melastigmaBranched, often capped with sialic acids nih.govresearchgate.net
Identification of Bisecting N-Acetylglucosamine Residues in N-Glycans

Studies on this compound from Fundulus heteroclitus have identified novel penta-antennary N-glycan chains that contain a bisecting N-acetylglucosaminyl residue. nih.gov The presence of a bisecting GlcNAc residue is a specific modification found in complex and hybrid N-glycans, resulting from the attachment of GlcNAc to the core mannose via a β1,4 linkage. sigmaaldrich.comfrontiersin.orgresearchgate.net This modification can influence the further processing and elongation of N-glycans. frontiersin.org

O-Linked Glycan Characterization and Sialylation Patterns

While N-linked glycosylation is prominent, this compound also contains O-linked glycans. nih.govaspariaglycomics.comoup.com O-linked glycans are typically attached to serine or threonine residues. biopharminternational.comsigmaaldrich.comthermofisher.com Characterization of O-linked glycans often involves chemical release methods like β-elimination, as enzymatic methods comparable to PNGase F for N-glycans are not available. aspariaglycomics.comsigmaaldrich.comthermofisher.com Sialylation is a significant modification found in both N- and O-linked glycans of this compound. nih.govaspariaglycomics.comoup.comsigmaaldrich.com Sialic acids, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), can cap glycan chains. mdpi.comoup.comsussex-research.com The sialylation patterns, including the types of sialic acids and their linkages (e.g., α2-3, α2-6), contribute to the structural diversity of this compound glycans. aspariaglycomics.comoup.commdpi.comoup.comsussex-research.com

Identification of Specific Carbohydrate Motifs (e.g., α-Gal Epitopes, Sialic Acid Variants)

This compound glycans can feature specific carbohydrate motifs. The α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R), a structure found in non-primate mammals, has been discussed in the context of glycan structures, although its presence specifically on this compound requires direct evidence from the provided sources. sussex-research.comnih.govemjreviews.comnih.gov Sialic acid variants, such as Neu5Ac and Neu5Gc, are present in this compound and contribute to its sialoglycoprotein nature. mdpi.comoup.comsussex-research.com The distribution and linkage of these sialic acids are key aspects of this compound's glycomic profile. aspariaglycomics.comoup.commdpi.comoup.com Other potential motifs like Lewis X structures have also been mentioned in the context of fish glycans, which bear similarities to this compound glycans. researchgate.netoup.comoup.com

Amino Acid Sequence Analysis of the this compound Protein Core

Table 2: Characteristics of the this compound Protein Core

FeatureDescriptionSource
Repeating UnitTandem repeats of peptide units nih.govnih.govvulcanchem.com
Unit Length (Example)Decapeptide (10 amino acids) in some species nih.govnih.gov
Sequence HeterogeneitySome variations may exist nih.govvulcanchem.com

Identification of Tandem Repeating Peptide Units

The protein core architecture of this compound is composed of tandem repeats of peptide sequences. mdpi.comvulcanchem.com In flounder (Paralichthys olivaceus), the high molecular weight this compound found in unfertilized eggs is converted to lower molecular weight glycopeptides upon fertilization. nih.gov These 6 kDa glycopeptides, characterized by a high carbohydrate content (about 85%), represent the repeating units of the larger glycoprotein (B1211001). nih.gov While some amino acid sequence heterogeneity exists, these 6 kDa glycopeptides, which are decapeptides with single large N-linked glycan chains, are considered the repeating units of the high molecular mass this compound. vulcanchem.comnih.gov Similarly, this compound from Medaka fish (Oryzias latipes) is described as a sialoglycopolyprotein with a nonapeptide as a tandem repeat unit, carrying a large N-linked glycan chain. acs.orgalphagaldocs.org The apoprotein of high molecular weight this compound in O. melastigma is composed of tandem repeats of the L-hyosophorin apopeptide. nih.gov

Determination of Glycosylation Sites: Asparagine (N-linked) and Serine/Threonine (O-linked)

This compound is known to carry both N-linked and O-linked glycans. nih.govcreative-proteomics.com N-linked glycosylation involves the attachment of a glycan to the nitrogen atom of an asparagine residue, typically within the consensus sequence Asn-Xaa-Ser/Thr, where Xaa can be any amino acid except proline. creative-proteomics.comnih.gov O-linked glycosylation, on the other hand, involves the attachment of a glycan to the oxygen atom of serine or threonine residues. creative-proteomics.comnih.govmdpi.com Unlike N-glycosylation, there is no single consensus sequence for O-glycosylation sites, and the core structures of O-linked glycans are more diverse. creative-proteomics.comnih.govmdpi.com

In flounder this compound, a novel penta-antennary N-linked glycan chain has been identified in the tandem repeating glycopeptide unit, attached to an asparagine residue. nih.govoup.comdntb.gov.ua In rainbow trout (Salmo gairdneri), polysialoglycoprotein (PSGP), a this compound homolog, contains polysialic acid (polySia) chains linked to O-glycosidic carbohydrate units. mdpi.com These polySia chains are O-linked to threonine residues in Hemicentrotus pulcherrimus and to both threonine and serine residues in Strongylocentrotus purpuratus. frontiersin.org While specific serine/threonine glycosylation sites on this compound across various fish species are not exhaustively detailed in the provided text, the presence of O-linked glycans, particularly polysialic acid chains in some this compound types, indicates that serine and/or threonine residues serve as glycosylation sites. mdpi.comfrontiersin.org

Species-Specific Structural Variations in this compound Glycans

Significant structural diversity exists in the glycan chains of this compound across different fish species. mdpi.comnih.govfrontiersin.org

Comparative Glycomic Studies Across Diverse Fish Species (e.g., Medaka, Flounder, Salmonids)

Comparative studies have revealed distinct glycan structures in this compound from various fish species. In flounder (Paralichthys olivaceus), this compound contains a neutral fucosylated penta-antennary N-linked glycan chain. mdpi.comnih.gov In contrast, this compound from herring and Fundulus heteroclitus is sialylated. mdpi.com

Salmonid fish egg hyosophorins, such as the polysialoglycoprotein (PSGP) from rainbow trout (Salmo gairdneri), are characterized by a high sialic acid content, primarily in the form of α2,8-linked polysialic acid (polySia) chains attached to O-linked glycans. mdpi.com These polySia chains can have a length of up to 25 sialic acid residues and are capped by deaminated neuraminic acid (KDN). mdpi.com Species-specific structural diversity is observed in the polySia chains of salmonids. mdpi.comnih.gov For instance, rainbow trout and Oncorhynchus species primarily have N-glycolylneuraminic acid (Neu5Gc) residues in their PSGP sialic acids, while Salmo and Salvelinus species contain both N-acetylneuraminic acid (Neu5Ac) and Neu5Gc residues. mdpi.com

Medaka fish (Oryzias latipes) this compound (L-hyosophorin) has been shown to contain large, branched tetra-antennary glycan units capped with sialic acids. nih.gov Oryzias melastigma L-hyosophorin contains two types of these tetra-antennary glycan units that differ in the branching pattern of the trimannosyl core. nih.gov Zebrafish (Danio rerio) also exhibit unique sialylation patterns on their N-glycans, with some structures similar to those found on medaka fish hyosophorins. psu.eduacs.org

The following table summarizes some of the observed species-specific glycan features:

Fish SpeciesThis compound Glycan CharacteristicsGlycosylation Type(s) Primarily StudiedSource
Flounder (P. olivaceus)Neutral, fucosylated penta-antennary glycan chainN-linked mdpi.comnih.gov
Salmonids (Salmo, Oncorhynchus, Salvelinus)High sialic acid content, α2,8-linked polySia chains (Neu5Ac and/or Neu5Gc), KDN cappingO-linked mdpi.comnih.gov
Medaka (O. latipes, O. melastigma)Large, branched tetra-antennary glycan units, sialylatedN-linked alphagaldocs.orgnih.gov
Herring, Fundulus heteroclitusSialylatedNot specified mdpi.com

Evolutionary Glycosylation Adaptations and their Research Implications

The observed species-specific variations in this compound glycans likely reflect evolutionary adaptations. Glycosylation is a dynamic process influenced by a complex network of genes encoding glycosyltransferases and other enzymes involved in glycan synthesis and modification. nih.gov Changes in the activity or localization of these enzymes can lead to novel glycan structures. nih.gov

The diversity in glycan structures, particularly in molecules involved in reproduction like this compound, may play a role in species-specific recognition during fertilization. Sialylated glycan chains, for instance, can influence interactions with other molecules. nih.govfrontiersin.org The presence of distinct sialic acid types (Neu5Ac, Neu5Gc, KDN) and their linkages (e.g., α2,8) in the polysialic acid chains of salmonids highlights this diversity. mdpi.comnih.govfrontiersin.org

Studying the structural variations in this compound glycans across different species provides insights into the evolutionary pressures that shape glycosylation pathways. These adaptations may be driven by factors such as the need for species-specific sperm-egg recognition, protection against pathogens, or modulation of protein function in diverse aquatic environments. nih.govnih.gov Research into these evolutionary adaptations can shed light on the biological significance of specific glycan structures and the mechanisms regulating their biosynthesis, contributing to the broader field of glycobiology and potentially informing studies on reproductive biology and evolutionary processes in fish. smolecule.comnih.gov

Biosynthesis and Post Translational Processing of Hyosophorin

Transcriptional and Translational Regulation during Oogenesis Research

The production of hyosophorin is tightly controlled at the genetic level during oocyte development. Research indicates that the transcripts for this compound appear very early during oogenesis, suggesting an early transcriptional activation. ncl.edu.tw

Gene Expression Analysis (e.g., Expressed Sequence Tag (EST) analysis, in situ hybridization)

Gene expression studies, including techniques like in situ hybridization, have revealed that this compound is exclusively expressed in oocytes. ncl.edu.tw The presence of this compound transcripts early in oogenesis, as detected by Northern blot analysis and in situ hybridization, highlights the importance of timely gene activation for the accumulation of this protein in the developing oocyte. ncl.edu.tw In situ hybridization is a technique used to detect specific mRNA sequences in tissues, providing insights into the spatial and temporal expression patterns of genes like those encoding this compound during oogenesis. nih.govnih.gov

Oocyte Developmental Stage-Specific Expression Profiling and Accumulation

This compound biosynthesis is developmentally regulated, occurring at later stages of oogenesis. nih.govresearchgate.netnih.govmdpi.com This suggests that while the transcripts may be present early, the peak of protein synthesis and accumulation in cortical alveoli occurs as the oocyte matures. Oogenesis itself is a complex process involving distinct stages, including proliferation, growth, and maturation, during which the oocyte accumulates essential molecules like glycoproteins. nih.govresearchgate.netmdpi.comunsw.edu.aumdpi.com The accumulation of this compound within cortical alveoli is a key event in the late stages of oocyte development. nih.govresearchgate.netmdpi.com

Table 1: this compound Gene Expression and Accumulation during Oogenesis

TechniqueFindingOocyte Stage/TimingSource
Northern blot analysisTranscripts appear very earlyEarly oogenesis ncl.edu.tw
In situ hybridizationExclusively expressed in oocytesThroughout oogenesis? ncl.edu.tw
Biosynthesis timingOccurs at later stagesLate oogenesis nih.govresearchgate.netnih.govmdpi.com
Accumulation locationMajor constituent of cortical alveoliFully grown oocyte nih.govresearchgate.netmdpi.com

Glycosylation Machinery and Pathways Involved in this compound Oligosaccharide Assembly

This compound is extensively glycosylated, with carbohydrates forming a large portion of its mass. nih.govresearchgate.net The glycosylation process is critical for the structure and function of this compound. This involves a complex machinery within the cell, primarily within the endoplasmic reticulum (ER) and Golgi apparatus, where various glycosyltransferases act sequentially to build the oligosaccharide chains. nih.govnih.gov

Role of Glycosyltransferases in Oligosaccharide Elongation and Branching

Glycosyltransferases are a large family of enzymes that catalyze the transfer of sugar molecules from activated donor substrates (typically nucleotide sugars) to acceptor molecules, including proteins, lipids, or other sugars. nih.govfrontiersin.orgtudelft.nlsigmaaldrich.com These enzymes are responsible for assembling the diverse and complex glycan structures found in glycoproteins like this compound. Each glycosyltransferase is generally specific for the type of sugar transferred and the linkage formed, contributing to the elongation and branching of oligosaccharide chains. frontiersin.orgsigmaaldrich.com

Table 2: Role of Glycosyltransferases in Glycan Assembly

Enzyme TypeFunctionSubstrates/Products Involved (General)Source
GlycosyltransferasesCatalyze glycosidic bond formationNucleotide sugar donors, acceptors nih.govfrontiersin.orgtudelft.nlsigmaaldrich.com
Assemble monosaccharides into chainsLinear and branched glycans nih.gov
Determine linkage type and positionSpecific α or β linkages sigmaaldrich.com
Leloir pathway GTsUtilize nucleotide sugar donorsUDP-Glc, GDP-Man, CMP-NeuAc, etc. sigmaaldrich.com

Sialyltransferase Activity in Terminal Sialylation and Polysialic Acid Formation

Sialylation, the addition of sialic acids to the termini of glycan chains, is a crucial modification for this compound, particularly in the formation of polysialic acid (polySia) chains. nih.govresearchgate.netnih.govmdpi.com Sialyltransferases are the enzymes responsible for this process, using CMP-sialic acid as the activated sugar donor. mdpi.comresearchgate.netwikipedia.org In some hyosophorins, such as the PSGP from rainbow trout, polysialic acid chains linked via α2,8 glycosidic bonds are present, with chain lengths up to 25 sialic acid residues. nih.govresearchgate.netnih.govmdpi.com The biosynthesis of these polySia chains is catalyzed by specific sialyltransferases, including α2,8-sialyltransferases. nih.govmdpi.comresearchgate.netwikipedia.org Research in rainbow trout oocytes has identified at least four sialyltransferases involved in PSGP sialylation, acting synergistically: an α2,6-sialyltransferase (ST6GALNAC) and three α2,8-sialyltransferases (ST8SIA2-r1, ST8SIA2-r2, and ST8SIA4). nih.gov

Table 3: Sialyltransferases Involved in this compound Sialylation (Example: Rainbow Trout PSGP)

Sialyltransferase TypeLinkage FormedNotesSource
α2,6-sialyltransferaseα2,6ST6GALNAC identified nih.gov
α2,8-sialyltransferasesα2,8ST8SIA2-r1, ST8SIA2-r2, ST8SIA4 identified nih.gov
Act synergistically nih.gov

The type of sialic acid can vary between species; for instance, rainbow trout PSGP contains exclusively N-glycolylneuraminic acid (Neu5Gc), while other Salmo and Salvelinus species contain both N-acetylneuraminic acid (Neu5Ac) and Neu5Gc. nih.govnih.govmdpi.com

Proteolytic Processing and Conversion of this compound Precursors

This compound can undergo proteolytic processing, particularly at fertilization. csic.esresearchgate.net In some species, the polysialoglycoprotein content of cortical alveoli is proteolytically cleaved upon fertilization, leading to the formation of specific glycopeptides, such as L-hyosophorin, which are then released into the perivitelline space. csic.esresearchgate.net This processing contributes to the transformation of the vitelline envelope into the fertilization membrane. csic.esresearchgate.net

Studies in Medaka fish (Oryzias latipes) have identified peptide:N-glycanase (PNGase) activity that is believed to be responsible for the de-N-glycosylation of L-hyosophorin during early embryogenesis. plos.orgoup.com Two distinct types of PNGase activity, acid and neutral, have been identified in O. latipes embryos, showing differences in localization, optimum pH, and developmental expression. oup.com The neutral PNGase M, found in blastoderms, is postulated to be a key enzyme in controlling the biological function of L-hyosophorin during early development by producing this compound-type free glycan chains. oup.com

Table 4: Proteolytic Processing and Deglycosylation of this compound

ProcessEnzyme/Activity InvolvedTiming/LocationOutcomeSource
Proteolytic CleavageProteasesAt fertilization in cortical alveoliFormation of glycopeptides (e.g., L-hyosophorin), released into perivitelline space csic.esresearchgate.net
De-N-glycosylationPeptide:N-glycanase (PNGase)Early embryogenesis (O. latipes)Liberation of this compound-type free glycan chains plos.orgoup.com
Specific PNGase ActivityNeutral PNGase MBlastoderms (O. latipes)Production of free this compound-type glycans, potentially controlling L-hyosophorin function oup.com

Cleavage of High Molecular Weight H-Hyosophorin to L-Hyosophorin upon Fertilization

In unfertilized eggs, this compound is present as a high molecular weight form, often referred to as H-hyosophorin. Upon fertilization, a rapid and crucial processing event occurs, leading to the conversion of H-hyosophorin to a lower molecular weight form, designated L-hyosophorin. oup.comvulcanchem.comoup.comcapes.gov.br This conversion involves specific proteolytic cleavage. pan.krakow.pl The presence of H-hyosophorin in unfertilized eggs and its subsequent conversion to L-hyosophorin upon fertilization strongly suggest its functional significance in the early events following fertilization. vulcanchem.com This processing is a key step in the maturation of the perivitelline space contents.

Involvement of Specific Proteases in this compound Maturation (e.g., Metalloproteinases, Astacin (B162394) Family Proteases)

The proteolytic maturation of this compound and other components within the perivitelline space is mediated by specific proteases released from the cortical alveoli during the cortical reaction, which is triggered by fertilization. pan.krakow.plresearchgate.net Among the proteases implicated are members of the astacin family of metalloendopeptidases. wikipedia.orguni-mainz.defraunhofer.de Alveolin, an oocyte-specific protease belonging to the astacin family, is released into the perivitelline space upon fertilization and plays a role in processing components of the egg envelope. pan.krakow.plresearchgate.net While alveolin is known to act on components like Zona Pellucida B (ZPB) to induce chorion hardening, its potential involvement in the cleavage of H-hyosophorin to L-hyosophorin aligns with the broader function of these proteases in modifying the extracellular matrix surrounding the developing embryo. pan.krakow.plresearchgate.netuni-mainz.de Astacins are a diverse family of metalloproteases involved in various developmental processes and the processing of extracellular proteins. wikipedia.orguni-mainz.de

Research on the Generation and Biological Fate of Free Glycan Chains

Beyond proteolytic processing, this compound is also a substrate for deglycosylation, leading to the release of its substantial N-linked glycan chains.

Peptide:N-Glycanase (PNGase) Activity and its Regulatory Mechanisms

Research, particularly in medaka fish embryos, has identified peptide:N-glycanase (PNGase) activity responsible for cleaving the N-linked glycan chains from L-hyosophorin. oup.comoup.comnih.gov PNGase enzymes catalyze the hydrolysis of the amide linkage between the N-glycan and the asparagine residue on the peptide chain. nih.gov

Two distinct types of PNGase activity, differing in their optimal pH, have been identified in medaka embryos: acid PNGase M and neutral PNGase M. oup.comnih.govresearchgate.net These enzymes exhibit developmental stage-dependent expression and activity. oup.comoup.comnih.gov Neutral PNGase M activity is prominently observed in blastoderms during the early developmental stages, specifically between fertilization and the early gastrula stage. oup.comnih.gov This correlates with the period when this compound-type free glycan chains accumulate. oup.comoup.com Conversely, acid PNGase M activity is not detected during these early stages but becomes significantly expressed at later developmental stages, after gastrulation. oup.comnih.gov This differential expression suggests that neutral PNGase M is primarily responsible for the de-N-glycosylation of L-hyosophorin during early embryogenesis. oup.comoup.comnih.gov

Studies have characterized some properties of these enzymes. For instance, acid PNGase M from medaka embryos has an apparent molecular weight of 150 kDa, an optimal pH between 3.5 and 4.0, and a Km for L-hyosophorin of 44 µM. oup.comnih.gov

Table 1: Characteristics of Medaka Fish Embryo PNGase Activities

PNGase TypeOptimal pHApparent Molecular Weight (kDa)Km for L-Hyosophorin (µM)Developmental Expression Timing
Acid PNGase M3.5-4.015044After gastrulation
Neutral PNGase MNeutralNot specified in sourceNot specified in sourceFertilization to early gastrula

Functional Significance of Glycan Release in Early Embryonic Development Research

The biological roles of both the de-N-glycosylated L-hyosophorin and the free glycan chains released by PNGase activity during early fish development are subjects of ongoing research and remain to be fully elucidated. oup.comoup.com However, the timed release and accumulation of these free glycans between fertilization and early gastrula stages in species like medaka and flounder suggest they play a specific role during this critical period. oup.comoup.comnih.gov

It is hypothesized that the PNGase-catalyzed de-N-glycosylation of L-hyosophorin at a specific stage of embryogenesis is a prerequisite for L-hyosophorin to perform a yet undefined functional role in early development. nih.gov Given that L-hyosophorin is a glycononapeptide with a large N-linked glycan chain located in the perivitelline space, and considering the known roles of glycans in cell-to-cell interactions and developmental processes, it is plausible that the processing and release of these glycans modulate the properties of the perivitelline space and influence cellular behaviors during early embryogenesis. oup.comoup.comwikipedia.orgnih.govnih.govresearchgate.netmdpi.comnih.govglycoforum.gr.jp The multivalency of L-hyosophorin's glycan side chains and its localization have led to suggestions that it may be involved in regulating cell-to-cell interactions. oup.com The release of free glycans could potentially alter the signaling environment or provide substrates for further metabolic processes essential for development.

Cellular and Molecular Mechanisms of Action of Hyosophorin

Role in Fertilization Biology Research

Research into the function of hyosophorin has significantly contributed to understanding the molecular events of fertilization, particularly in marine organisms with external fertilization. uni.lu

A key function of the components released from cortical alveoli, including this compound, is their involvement in the transformation and hardening of the egg envelope, known as the chorion in fish. ncats.io This hardening process creates a protective barrier around the fertilized egg. Studies in medaka (Oryzias latipes) have highlighted the role of cortical alveolus proteinases, such as alveolin, in processing major chorion components like zona pellucida B (ZPB), which is a key step in chorion hardening. While alveolin is a protease, its action is linked to the broader process initiated by cortical granule exocytosis, which includes the release of this compound. Transglutaminase (TGase)-mediated crosslinking of chorion components also contributes to hardening. The release of hyosophorins into the perivitelline space is followed by their cleavage by proteases that coexist in cortical granules. ncats.io This cleavage is associated with the release of calcium and the osmotic attraction of water into the perivitelline space. ncats.io

Glycoconjugates, including glycoproteins like this compound, play pivotal roles in the initial recognition and interaction between sperm and the egg coat. This interaction is crucial for triggering the acrosome reaction in sperm, a necessary step for penetrating the egg's extracellular matrices and reaching the plasma membrane for fusion. While sea urchin fertilization involves specific carbohydrate-binding events between egg jelly components and sperm receptors (like suREJ) and between the vitelline layer receptor (EBR1) and sperm bindin, the broader principle of glycoprotein (B1211001) involvement in species-specific sperm-egg recognition is relevant to the context of this compound's potential indirect roles. uni.lunih.gov this compound, being a prominent glycoprotein of the cortical alveoli, contributes to the biochemical environment of the perivitelline space post-fertilization, which can influence sperm behavior and interactions with the egg.

Investigation of Polyspermy Blocking Mechanisms

Contributions to Early Embryonic Development and Cell Dynamics

Beyond fertilization, the components released from cortical alveoli, including this compound and its cleavage products, influence the environment surrounding the developing embryo. uni.luncats.io

While direct evidence of this compound mediating cell-to-cell adhesion or recognition in the developing embryo is not explicitly detailed in the provided search results, glycoconjugates in general are known to be involved in a multitude of cell-cell and cell-molecular recognition events in marine organisms. Given that this compound is a highly glycosylated protein and its components are present in the perivitelline space surrounding the early embryo, it is plausible that they could play a role in the dynamics of blastomeres or their interaction with the surrounding extracellular matrix during early development. The hyaline layer, an extracellular matrix formed after fertilization, is stained during early cell division stages in sea urchins, indicating the presence of extracellular matrix components in areas of cell-cell contact and cleavage furrows. uni.lu While hyaline is a different glycoprotein from this compound, this illustrates the importance of the perivitelline space contents in early cell dynamics. uni.lu

This compound, released into the perivitelline space after cortical alveoli exocytosis, contributes to the unique biochemical composition of this compartment. ncats.io The cleavage of hyosophorins by proteases in the perivitelline space leads to the formation of low-molecular-weight polypeptides. ncats.io This process, along with the associated calcium release and water influx, contributes to the expansion of the perivitelline space. ncats.io This enlarged space and the altered composition of the perivitelline fluid, containing this compound fragments and other cortical alveoli components, provide a protective environment for the developing embryo, cushioning it and potentially preventing microbial invasion. nih.gov

Research on Cell-to-Cell Adhesion and Recognition Mediated by this compound

Interactions with Biological Macromolecules and Cellular Pathways

This compound's biological functions are closely linked to its interactions with various biological macromolecules. smolecule.com These interactions are often mediated by its complex glycan structures. smolecule.com

Ligand-Glycan Recognition Studies and Potential Receptors

The extensive glycosylation of this compound suggests a significant role in ligand-glycan recognition events. smolecule.comsinica.edu.tw The carbohydrate moieties on this compound can interact with carbohydrate-binding proteins, such as lectins, influencing cellular signaling pathways. smolecule.comucsd.edu Studies on this compound from flounder roe membranes have revealed a penta-antennary N-linked glycan chain. medicaljournalssweden.semedicaljournalssweden.se The complex spatial presentation of glycans on this compound can generate unique ligands recognized by antibodies or receptors. ucsd.edu While the precise receptors for this compound are not exhaustively characterized, its role in processes like sperm activation and embryonic development in fish implies interactions with receptors involved in cell-cell recognition and signaling during fertilization and early development. smolecule.comnih.gov Glycan-binding proteins (GBPs) play a significant role in decoding the information content of glycans by recognizing and specifically binding to glycosylated protein and lipid ligands. sinica.edu.tw

Enzymatic Substrate Research (e.g., for Peptide:N-Glycanase)

This compound can serve as a substrate for enzymatic reactions, particularly those involving glycanases that modify its structure and biological activity. smolecule.com Research has identified two distinct types of peptide:N-glycanase (PNGase) in the developing embryos of medaka fish (Oryzias latipes): acid PNGase M and neutral PNGase M. oup.comnih.gov

Studies have shown that L-hyosophorin, a glycononapeptide with a large N-linked glycan chain found in the perivitelline space of the developing medaka embryo, is a substrate for neutral PNGase M. nih.gov This enzymatic activity is suggested to be responsible for the de-N-glycosylation of L-hyosophorin during early development, specifically between fertilization and the early gastrula stage. oup.comnih.gov

The acid PNGase M has been characterized with a Km for L-hyosophorin of 44 µM. oup.comnih.gov While acid PNGase M can act on several glycoprotein substrates, including medaka H- and L-hyosophorin, other glycoproteins like native fetuin and ovalbumin are poor substrates, potentially due to steric hindrance by their polypeptide chains. oup.com

Enzymatic Activity Data for Medaka Fish PNGases

Enzyme TypeOptimum pHApparent Molecular Weight (kDa)Km for L-Hyosophorin (µM)Developmental Stage of Expression
Acid PNGase M3.5–4.015044Ovaries and embryos at all stages after gastrulation
Neutral PNGase MNeutralNot specified in sourceNot specified in sourceBlastoderms from 4-8 cell stage up to early gastrula

Note: Data compiled from cited sources. oup.comnih.gov

The deglycosylation of misfolded glycoproteins by cytosolic PNGase releases free N-glycans in the cytosol. nih.gov

Immunological Reactivity of Glycan Epitopes as a Research Tool (e.g., α-Gal Epitope)

The glycan structures present on this compound can exhibit immunological reactivity, making this compound or its derived glycans valuable as research tools for studying immune responses to carbohydrate epitopes. medicaljournalssweden.semedicaljournalssweden.semdpi.com

This compound found in flounder roe membranes contains a penta-antennary N-linked glycan chain rich in α-Gal motifs. medicaljournalssweden.semedicaljournalssweden.se The α-Gal epitope is a carbohydrate structure (Galα1-3Galβ1-4GlcNAc-R) that is a significant immunogen in humans, who lack the enzyme α1,3-galactosyltransferase and thus produce antibodies against this epitope. mdpi.comfrontiersin.org

The presence of α-Gal motifs on this compound from flounder roe has been implicated in triggering α-Gal syndrome, a delayed allergic reaction to mammalian meat, in susceptible individuals upon ingestion. medicaljournalssweden.semedicaljournalssweden.seresearchgate.netmedicaljournalssweden.se This highlights the immunological significance of this compound's glycan composition and its potential use in studying the mechanisms of α-Gal-mediated immune responses and developing diagnostic tools or strategies for managing this allergy. mdpi.commedicaljournalssweden.senih.gov

Research on anti-glycan antibodies, including those specific for the α-Gal epitope, utilizes glycan arrays and other techniques to understand the specificity and characteristics of these immune responses. sinica.edu.twmdpi.combiorxiv.orgresearchgate.net this compound, with its defined glycan structures, can serve as a source of relevant glycan epitopes for such studies.

Physiological and Developmental Roles of Hyosophorin in Model Organisms

Functional Significance in Teleost Fish Reproduction (e.g., Medaka, Flounder, Salmonids)

In teleost fish, hyosophorin is a major constituent of the cortical alveoli, membrane-bound organelles situated in the oocyte cortex. nih.govresearchgate.net These structures are critical for post-fertilization events. This compound, along with other cortical alveoli contents, is released into the perivitelline space following sperm entry. nih.govpan.krakow.pl This release contributes to the formation of the fertilization envelope, a protective layer essential for successful embryonic development.

Research on species like the medaka (Oryzias latipes) has been instrumental in understanding this compound's specific roles. nih.gov Studies have also identified this compound or similar sialoglycoproteins as major constituents of cortical alveoli in other teleosts, including flounder (Paralichthys olivaceus) and salmonids (e.g., rainbow trout, salmon). mdpi.comfrontiersin.org

Oocyte Maturation and Cortical Alveoli Function During Oogenesis

During oogenesis, the process of egg development, cortical alveoli are formed and positioned within the oocyte cortex. researchgate.netpan.krakow.pl These alveoli store a variety of glycoconjugates, with this compound being a major component. nih.govresearchgate.net While the primary, well-documented roles of this compound occur post-fertilization, its synthesis and storage during oogenesis are essential preparatory steps for these later functions. Transcription of carp (B13450389) this compound, for instance, is restricted to oocytes and begins very early in oogenesis. nih.gov

Cortical alveoli contain different types of glycoconjugates, including neutral glycoproteins, carboxylated glycoconjugates, and sialic acid-rich glycoproteins like this compound. researchgate.netmdpi.com This diverse composition suggests a range of functions for the cortical alveoli contents, all packaged during oocyte maturation.

Post-Fertilization Events and Embryo Protection Mechanisms

Upon fertilization, a critical event known as the cortical reaction occurs. This involves the fusion of the cortical alveoli membrane with the egg plasma membrane, leading to the rapid exocytosis of their contents into the perivitelline space, the area between the egg plasma membrane and the egg envelope. nih.govpan.krakow.pl this compound is among the key molecules released during this process. pan.krakow.pl

In medaka, high molecular weight this compound undergoes proteolytic depolymerization into smaller glycopeptides with an apparent molecular weight of 7000 upon fertilization. nih.gov This cleavage is crucial for the subsequent functions of this compound.

The released contents of the cortical alveoli, including processed this compound, contribute to the hardening and elevation of the egg envelope, forming the fertilization envelope. pan.krakow.plcsic.es This hardened layer serves as a vital barrier, preventing polyspermy (fertilization by multiple sperm) and providing mechanical protection to the developing embryo. pan.krakow.ploup.com The release of this compound and other components also contributes to the osmotic swelling of the perivitelline space, further elevating the fertilization envelope. pan.krakow.pl

Studies in medaka embryos have also identified the presence of free glycan chains derived from this compound during early embryogenesis, suggesting a role for de-N-glycosylation catalyzed by peptide:N-glycosidase (PNGase) during development. oup.comnih.govcapes.gov.br This process may be required for this compound to exert yet undefined functional roles during early development, potentially involving cell-to-cell interactions. oup.com

Here is a summary of this compound's role in post-fertilization events:

EventThis compound's Role
Cortical ReactionMajor component released from cortical alveoli into perivitelline space. nih.govpan.krakow.pl
Proteolytic CleavageHigh molecular weight form cleaved into smaller glycopeptides (e.g., 7 kDa in medaka). nih.gov
Fertilization Envelope FormationContributes to hardening and elevation of the egg envelope. pan.krakow.plcsic.es
Polyspermy PreventionHelps establish a barrier against multiple sperm entry. pan.krakow.ploup.com
Embryo ProtectionProvides mechanical protection to the developing embryo. pan.krakow.pl
De-N-glycosylationSource of free glycan chains during early embryogenesis, potential developmental roles. oup.comnih.govcapes.gov.br

Comparative Glycobiology in Diverse Marine Species

The glycobiology of fish eggs, including the composition and structure of glycoproteins like this compound, exhibits species-specific diversity. researchgate.netmdpi.com While this compound is a major constituent of cortical alveoli in many teleosts, the specific glycan structures can vary between species. nih.govmdpi.com For instance, this compound isolated from flounder has a neutral fucosylated pentaantennary glycan chain, whereas in herring and Fundulus heteroclitus, it is sialylated. mdpi.com This comparative perspective highlights the adaptations in glycosylation patterns across different marine species.

Cortical alveoli in various fish species show heterogeneity in glycoconjugate sugar residues. mdpi.com For example, swordfish cortical alveoli are rich in α-N-acetyl-D-glucosamine (α-GlcNAc), sialic acids, and other sugar residues, while flatfish contain GalNAc and α-galactose (αGal). mdpi.com These differences in glycan composition likely reflect adaptations to diverse reproductive strategies and environmental conditions.

Insights into Evolutionary Glycosylation Patterns in Vertebrate Reproductive Processes

Studying the diversity of this compound and other cortical alveoli glycoproteins across different fish species provides insights into the evolution of glycosylation patterns in vertebrate reproductive processes. The species-specific nature of glycan structures in fish eggs suggests that these molecules have undergone evolutionary modifications, potentially driven by factors such as the need for species-specific recognition during fertilization or adaptation to varying aquatic environments. researchgate.netmdpi.comfrontiersin.org The presence of similar functional glycoproteins in the cortical granules of other vertebrates, like sturgeons, further underscores the conserved importance of these structures in reproduction, while also allowing for the study of evolutionary divergence in their molecular composition and glycosylation. pan.krakow.pl

This compound as a Model for Fundamental Glycobiology Research

This compound serves as an excellent model for fundamental glycobiology research due to its highly glycosylated nature and its crucial roles in well-defined biological processes: fertilization and early development. mdpi.comnih.gov Its abundance in fish eggs facilitates its isolation and characterization. nih.govnih.gov The study of this compound has contributed significantly to understanding the structure and function of N-linked glycans and the process of de-N-glycosylation in animal systems. nih.govoup.comnih.govcapes.gov.br

Research on this compound has revealed the presence of specific enzymes like peptide:N-glycosidase (PNGase) in fish embryos, which are involved in processing this compound-derived glycans. oup.com This has provided valuable insights into the dynamic nature of glycosylation during development. The defined biological context of fish egg fertilization and development makes this compound a powerful tool for investigating the precise roles of specific glycan structures in cell-cell interactions, protection mechanisms, and developmental signaling. oup.comfrontiersin.org

The study of this compound continues to contribute to the broader field of glycobiology, which explores the diverse roles of carbohydrates in biological systems, including development, cell communication, and immunity. researchgate.netmdpi.comfrontiersin.orgnih.gov

Compound Table

Compound NamePubChem CID
This compound123938-31-8 (Note: This CID appears to be associated with a chemical supplier entry and might not represent a standard PubChem entry for the biological macromolecule itself. Biological macromolecules often do not have a single CID like small molecules. However, based on search results, this is the closest identifier found in the context of this compound.) smolecule.comvulcanchem.com

Data Table Example (Based on Medaka this compound)

Here is an example of a data table based on the characteristics of medaka this compound mentioned in the search results:

CharacteristicUnfertilized Egg this compound (High Molecular Weight)Fertilized Egg this compound (Low Molecular Weight)
Apparent Molecular Mass15,000 to 100,000 Da nih.gov7,000 Da nih.gov
Carbohydrate ContentApproximately 90% by weight nih.govApproximately 90% by weight (Similar to high MW form) nih.gov
Predominant SugarsGal, GlcNAc, NeuAc nih.govGal, GlcNAc, NeuAc (Similar to high MW form) nih.gov
Repeating UnitTandem repeat of 7 kDa sialoglycopeptide nih.gov7 kDa sialoglycopeptide nih.gov
Amino Acid Sequence of Repeating UnitAsp-Ala-Ala-Ser-Asn-Gln-Thr-Val-Ser ( indicates glycosylation site) nih.govAsp-Ala-Ala-Ser-Asn*-Gln-Thr-Val-Ser nih.gov
N-linked Glycan ChainLarge, multiantennary (e.g., Fuc2Man3Gal15GlcNac9NeuAc6) nih.govLarge, multiantennary (Released as free glycan during embryogenesis) oup.comnih.govcapes.gov.br

Study of Complex Glycan Biosynthesis and Catabolism Pathways

Research into this compound has provided insights into the complexity and developmental regulation of glycan biosynthesis in model organisms, particularly fish. Structural analyses have revealed species-specific variations in the glycan chains attached to this compound. For instance, this compound isolated from flounder possesses a neutral fucosylated pentaantennary N-linked glycan chain. nih.govmdpi.comoup.comnih.govmdpi.com In contrast, this compound in herring and Fundulus heteroclitus is sialylated. nih.govmdpi.com

Polysialic acid (polySia) chains are a notable feature of some hyosophorins, such as the PSGPs found in salmonid eggs. These polySia chains are typically α2,8-linked and can reach significant lengths. researchgate.net The biosynthesis of these polySia chains is developmentally regulated, occurring at later stages of oogenesis. researchgate.netmdpi.com Furthermore, species-specific structural diversity exists within the polySia chains of salmonid egg PSGPs. Rainbow trout and Oncorhynchus fish species primarily contain N-glycolylneuraminic acid (Neu5Gc) residues in their polySia chains, while Salmo and Saluelinus species contain both N-acetylneuraminic acid (Neu5Ac) and Neu5Gc residues. nih.govmdpi.com The non-reducing ends of these polySia chains can be capped by deaminated neuraminic acid (3-deoxy-D-glycero-D-galacto-nonulosonic acid, KDN). mdpi.com

While the primary focus regarding this compound has been on its synthesis and structural characterization, the catabolism of glycans is a fundamental biological process. Peptide:N-glycanase (PNGase), an enzyme that cleaves N-linked glycans from glycoproteins, plays a role in the degradation of misfolded or unassembled glycoproteins through the ER-associated degradation (ERAD) pathway. researchgate.netnih.govnih.govmdpi.com PNGase activity has been identified in the early embryos of medaka fish (Oryzias latipes), a model organism where this compound is also found. encyclopedia.pubplos.orgscribd.compreprints.org This suggests the presence of a de-N-glycosylation system in these organisms, potentially involved in the turnover or processing of glycoproteins like this compound during development. Model organisms such as yeast, Drosophila, worms, mice, and rats have been used to study the molecular functions of NGLY1, the gene encoding PNGase, highlighting the conserved nature of this deglycosylation pathway across eukaryotes. nih.govmdpi.comencyclopedia.pubpreprints.org

The diverse glycan structures found on this compound and their developmental regulation in fish eggs illustrate the intricate nature of glycan biosynthesis pathways in model organisms.

Table 1: Characteristics of this compound Glycans in Different Fish Species

SpeciesGlycan Type(s) DescribedKey FeaturesSource
Flounder (Paralichthys olivaceus)Neutral fucosylated pentaantennary N-linkedPentaantennary N-linked nih.govmdpi.comoup.comnih.govmdpi.com
HerringSialylatedSialylated nih.govmdpi.com
Fundulus heteroclitusSialylatedSialylated nih.govmdpi.com
Salmonids (e.g., Rainbow Trout)Polysialic acid (polySia) chains (O-linked)α2,8-linked, developmentally regulated, species-specific sialic acids (Neu5Ac, Neu5Gc) researchgate.netmdpi.com
Medaka (Oryzias latipes)Large N-linked glycan chain (tandem repeat)Found in sialoglycoproteins (this compound) scribd.comoup.com

Investigation of Glycoprotein (B1211001) Processing, Trafficking, and Secretion Mechanisms

This compound's presence as a major component of cortical alveoli in fish eggs highlights its involvement in glycoprotein processing, trafficking, and secretion mechanisms during oogenesis. The accumulation of large amounts of glycoconjugates, including glycoproteins, is a characteristic feature of oocyte growth and maturation in marine organisms. These synthesized glycoproteins become molecular constituents of structures like cortical vesicles, the vitelline envelope, and yolk granules. researchgate.net

The differential distribution of glycoconjugate sugar residues within the cortical alveoli of fish eggs, which is species-specific, suggests regulated processing and sorting of these glycoproteins. nih.govmdpi.com For example, cortical alveoli can be rich in various residues like α-N-acetyl-D-glucosamine (α-GlcNAc), sialic acids, α-N-Acetyl-D-galactosamine (α-GalNAc), and galactose derivatives, depending on the fish species. csic.esnih.govmdpi.com This heterogeneity implies specific enzymatic modifications and trafficking pathways are at play during their synthesis and storage within the oocyte.

While this compound itself is stored within the cortical alveoli, the broader context of glycoprotein trafficking is evident in reproductive processes. Studies in fish testis have shown differential glycoprotein compound trafficking patterns from the vascular system to different regions, supporting distinct glycoprotein requirements during germ cell proliferation and differentiation versus sperm maturation. researchgate.netnih.gov Changes in glycoprotein composition have also been observed during spermatogenesis, suggesting their important role in this developmental process, potentially involving glycoconjugates in cell adhesion. nih.gov

The release of the contents of cortical alveoli, including this compound, upon fertilization is a key event in fish reproduction, contributing to the formation of the fertilization envelope. This secretion process is a direct example of the regulated trafficking and release of stored glycoproteins. The complex glycan structures of this compound are also implicated in interactions during fertilization, potentially acting as cell surface receptors for spermatozoa. mdpi.com

These findings in various fish species, serving as valuable model organisms, demonstrate that the processing, trafficking, and secretion of this compound and other glycoproteins are tightly regulated processes essential for successful reproduction and embryonic development.

Table 2: Glycoprotein-Related Processes in Fish Reproduction

ProcessDescriptionRelevance to this compound/GlycoproteinsModel Organism(s) Primarily StudiedSource
Oogenesis (Cortical Alveoli Formation)Synthesis and accumulation of glycoconjugates in oocyte cortex.This compound is a major constituent; species-specific glycan composition and distribution.Fish (various species) researchgate.netcsic.esnih.govmdpi.com
SpermatogenesisChanges in glycoprotein composition during sperm development.Potential role of glycoconjugates in cell adhesion.Fish (various species) nih.gov
FertilizationInteraction between oocyte envelope glycoproteins and sperm surface receptors.This compound glycans potentially act as sperm receptors.Fish (various species) nih.govmdpi.com
Cortical ReactionRelease of cortical alveoli contents upon fertilization.Secretion of stored glycoproteins, including this compound, contributing to fertilization envelope formation.Fish (various species)-
Glycoprotein Quality Control (ERAD)Degradation of misfolded glycoproteins.PNGase activity found in medaka embryos, relevant to processing of highly glycosylated proteins.Medaka, Yeast, Drosophila, Worms, Mouse, Rat nih.govnih.govmdpi.comencyclopedia.pubplos.orgscribd.compreprints.org

Advanced Research Directions and Potential Applications in Glycobiology

Synthetic Glycochemistry Approaches to Hyosophorin Glycans

Synthesizing complex glycan structures like those found in this compound is a significant undertaking in glycochemistry. Traditional chemical synthesis can be challenging due to the complexity and variety of glycosidic linkages and the need for extensive protecting group strategies. scribd.com

Chemoenzymatic Synthesis of Specific Glycan Motifs for Research

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic methods to construct complex carbohydrates. This approach utilizes enzymes, such as glycosyltransferases and glycosidases, to form specific glycosidic bonds with high specificity and efficiency, complementing chemical reactions for building the carbohydrate core or introducing specific modifications. nih.govnih.gov While the provided search results specifically mention chemoenzymatic approaches in the context of generating glycan libraries or synthesizing specific sugar units like N-glycolylneuraminic acid, applying these principles to synthesize specific this compound glycan motifs would involve identifying and utilizing the specific enzymes responsible for creating the unique linkages and branching patterns observed in this compound's penta-antennary structure. jst.go.jpnih.govdokumen.pub This allows for the controlled construction of defined glycan structures for detailed biological studies.

Development of Glycomimetics and Analogs as Research Probes

Glycomimetics are molecules that structurally or functionally mimic glycans but often have enhanced stability or modified biological properties. dokumen.pubnih.gov Developing glycomimetics and analogs of this compound glycans involves creating molecules that can interact with proteins or other molecules that normally bind to this compound. These synthetic analogs can serve as valuable research probes to investigate the precise interactions and biological roles of this compound glycans, potentially offering more stable or cell-permeable tools than the native glycans. dokumen.pubnih.govglycomimetics.com Research in this area aims to design molecules that can either block or enhance the biological effects mediated by this compound glycans, aiding in the understanding of their functions in processes like fertilization and embryonic development. jst.go.jpoup.comdokumen.pubnih.gov

Engineering and Functional Modification of this compound for Research Purposes

To further understand the structure-function relationships of this compound, researchers employ genetic and protein engineering techniques to create modified versions of the glycoprotein (B1211001).

Recombinant Expression Systems for Glycoprotein Variants and Mutants

Common recombinant expression systems and their typical glycosylation characteristics are summarized in the following table:

Expression SystemTypical N-Glycosylation CharacteristicsAdvantagesDisadvantages
Mammalian Cells (e.g., CHO, HEK293)Complex, hybrid, and high-mannose glycans; can produce human-like glycosylationProduces mammalian-like glycosylation; some lines modified for humanized glycansGlycosylation may not be fully human; potential for immunogenic nonhuman epitopes
Insect Cells (using Baculovirus)Paucimannose glycans; α1-3 fucose modification on core GlcNAcWell-expressed and often correctly folded proteins; post-translational modification and oligomerization often similar to mammalian cellsCan have simpler N-linked glycans; α1-3 fucose can be allergenic; modified glycans resistant to PNGase F
Yeast (e.g., S. cerevisiae, P. pastoris)Hypermannosylation (S. cerevisiae, K. lactis); efforts to engineer for human-like glycosylation (P. pastoris)Relatively easy to grow; biosynthetic pathways resemble higher eukaryotes; some engineering for humanized glycosylationGenerally unable to produce complex N-linked glycans; can produce hypermannosylated glycans
Plant-based systemsCan have α1-3 fucose and xylose modificationsHigh protein yields possible; successful expression of various protein types; work on modifying glycosylation pathwaysCan have nonhuman modifications (α1-3 fucose, xylose)

Research Applications of this compound and its Derived Glycans

This compound and its complex glycan structures are valuable tools and subjects of research in various areas of glycobiology. Studies on this compound have contributed to the understanding of N-glycosylation and de-N-glycosylation processes during embryonic development, particularly the role of enzymes like peptide:N-glycanase (PNGase) in releasing free glycans. oup.comscribd.comnih.govcapes.gov.br The unique penta-antennary glycan structure of this compound serves as a model for studying the synthesis and function of complex branched glycans. jst.go.jpoup.com Furthermore, this compound glycans, with their species-specific structures and localization, are investigated for their potential roles in cell recognition and adhesion events crucial for development. oup.com The insights gained from studying this compound can be applied to broader research in developmental biology, cell-cell interactions, and the functions of complex glycoproteins. mdpi.comoup.comnih.gov

Development of Glycan Arrays for Binding Specificity Profiling

The structural diversity and complexity of this compound's glycan chains make them ideal candidates for inclusion in glycan arrays. Glycan arrays are powerful tools used to profile the binding specificity of glycan-binding proteins (lectins) and antibodies by presenting a variety of immobilized carbohydrate structures researchgate.net. Developing glycan arrays featuring this compound-derived glycans, or synthetic mimics thereof, would enable detailed studies of how these specific structures interact with proteins involved in fish fertilization and development. Such arrays could help identify and characterize the lectins or other carbohydrate-binding proteins on sperm or the egg envelope that recognize this compound glycans, providing insights into the molecular basis of species-specific sperm-egg recognition and binding smolecule.com.

Tools for Studying Glycan-Binding Proteins (Lectins) and their Interactions

This compound, with its substantial and varied glycosylation, serves as a valuable tool for studying glycan-binding proteins, including lectins, which are known to interact with its carbohydrate moieties smolecule.comresearchgate.net. By using purified this compound or its isolated glycan chains, researchers can investigate the binding kinetics, thermodynamics, and structural requirements of these interactions. This can involve techniques such as surface plasmon resonance, isothermal titration calorimetry, and various forms of spectroscopy. Understanding these interactions is crucial because lectin-glycan binding events are fundamental to cell-cell communication and recognition processes, including those vital for successful fertilization in aquatic species mdpi.comsmolecule.comnih.gov.

Investigating Molecular Recognition Events in Aquatic Reproductive Biology

This compound is centrally involved in molecular recognition events during aquatic reproduction. Located in the cortical alveoli of fish eggs, its contents, including this compound, are released upon fertilization into the perivitelline space nih.govcsic.es. This release and the subsequent processing of this compound into lower molecular mass forms and free glycans are mediated by enzymes like peptide:N-glycanase (PNGase) nih.govcsic.esoup.comnih.gov. These released glycans and glycopeptides are thought to play roles in regulating cell-to-cell interactions during early development oup.com. Research in this area focuses on identifying the specific this compound glycan structures recognized by sperm or embryonic cells and elucidating the downstream signaling pathways triggered by these interactions. This involves a combination of glycan structural analysis, protein binding studies, and functional assays using isolated gametes and embryos mdpi.comsmolecule.comnih.gov.

Future Perspectives in this compound Glycobiology Research

The study of this compound's glycobiology offers fertile ground for future research, with potential to significantly advance understanding of complex biological systems and develop novel methodologies in glycoscience.

Systems Glycobiology Approaches to Unravel Complex Reproductive Pathways

Future research will increasingly utilize systems glycobiology approaches to understand the complex interplay of glycosylation events involving this compound within the broader context of reproductive pathways. This involves integrating data from glycomics (the study of all glycans in a system), proteomics (the study of all proteins), and transcriptomics (the study of all RNA molecules) to build comprehensive models of how glycosylation is regulated during oogenesis, fertilization, and embryogenesis, and how this compound's glycosylation changes impact these processes mdpi.comoup.com. Such approaches can help identify critical enzymes involved in this compound glycosylation and deglycosylation, predict potential glycan-binding partners, and reveal regulatory networks that govern reproductive success in aquatic organisms.

Elucidating Undiscovered Biological Roles and Interacting Partners

While this compound is known to be involved in fertilization and early development, its full spectrum of biological roles and interacting partners is likely yet to be discovered. Future studies will aim to identify additional proteins or lipids that interact with this compound glycans beyond the known sperm proteins and lectins smolecule.comoup.com. This could involve techniques like affinity chromatography coupled with mass spectrometry or glycan-based pulldown assays. Furthermore, investigating the localization and modifications of this compound throughout different stages of oocyte maturation and embryonic development may reveal novel functions beyond its established roles in cortical alveoli and the perivitelline space. The biological significance of the free glycans released from this compound by PNGase activity during embryogenesis also warrants further investigation oup.com.

Q & A

Q. What are the ethical considerations when publishing negative data on this compound?

  • Guidelines : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish in journals supporting Registered Reports or negative-result databases (e.g., Journal of Negative Results). Disclose funding sources to mitigate bias .

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